molecular formula C15H11F3N2O3 B4239790 3-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide

3-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No. B4239790
M. Wt: 324.25 g/mol
InChI Key: CUZXYLYHRMEQJD-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide is a chemical compound that belongs to the class of N-phenylbenzamides. This compound has been widely studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Material Applications

  • Polymer Synthesis : 3-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide is utilized in the synthesis of new poly(arylene ether amide)s with trifluoromethyl pendent groups. These polymers exhibit high molecular weights and glass transition temperatures, indicating potential applications in material science due to their solubility in organic solvents and ability to form transparent films (Lee & Kim, 2002).

Spectroscopic and Chemical Studies

  • Spectroscopic Analysis : Benzamide derivatives, including 3-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide, have been studied spectroscopically. These studies focus on their fluorescence and absorption properties in various solvents, contributing to our understanding of their chemical behavior (Brozis, Heldt, & Heldt, 1999).

  • Crystal Structure Determination : Research has been conducted to determine the crystal structure of benzamide derivatives, including 3-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide. Understanding their crystal structures is crucial for applications in crystallography and material sciences (Saeed, Hussain, & Flörke, 2008).

Corrosion Inhibition Studies

  • Corrosion Inhibition : Benzamide derivatives, including 3-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide, have been studied for their corrosion inhibition properties. These compounds are investigated for their effectiveness in preventing corrosion in metals, a significant application in materials engineering and industrial maintenance (Mishra et al., 2018).

Pharmaceutical and Biological Research

  • Antimicrobial and Antiproliferative Studies : Some benzamide derivatives have been evaluated for their antimicrobial and antiproliferative activities. Although not directly related to 3-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide, these studies indicate the broader potential of benzamide derivatives in pharmaceutical research (Kumar et al., 2012).

properties

IUPAC Name

3-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c1-9-8-10(2-7-13(9)20(22)23)14(21)19-12-5-3-11(4-6-12)15(16,17)18/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZXYLYHRMEQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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